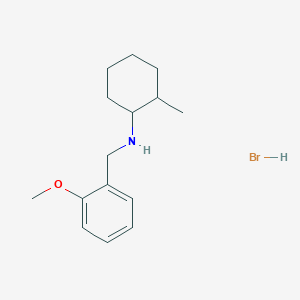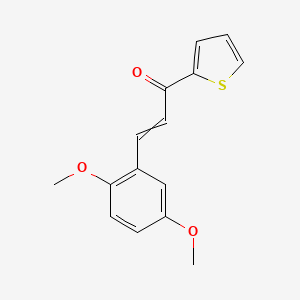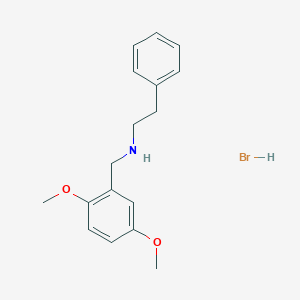
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluorophenyl)(thiomorpholino)methanone (4-BFTM) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of complex molecules, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals and other compounds. 4-BFTM has been studied extensively and is known to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of complex molecules, as a catalyst in the production of pharmaceuticals and other compounds, and as a probe for studying enzyme-substrate interactions. It has also been used in the synthesis of other compounds such as nucleosides, peptides, and small molecules.
Mecanismo De Acción
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is known to interact with enzymes and other proteins in a variety of ways. It has been shown to bind to active sites of enzymes and other proteins, thus inhibiting their activity. It has also been shown to interact with other molecules in a variety of ways, such as forming covalent bonds or forming hydrogen bonds.
Biochemical and Physiological Effects
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, thus affecting their function. It has also been shown to bind to receptors and other molecules, thus modulating their activity. In addition, it has been shown to interact with DNA and other molecules, thus affecting their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is a useful reagent for many laboratory experiments. It is relatively inexpensive, easy to use, and can be stored for long periods of time. However, it is also toxic and should be handled with care. In addition, it is important to ensure that the reaction conditions are carefully controlled in order to avoid any unwanted side effects.
Direcciones Futuras
There are several potential future directions for (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore its use as a probe for studying enzyme-substrate interactions. Additionally, there is potential to explore its use in the synthesis of other compounds, such as nucleosides, peptides, and small molecules. Finally, further research could be conducted to explore its potential applications in drug discovery and development.
Métodos De Síntesis
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is synthesized through a reaction between 4-bromo-2-fluorophenyl thioether and morpholine. The reaction is carried out at room temperature in the presence of a catalytic amount of anhydrous potassium carbonate. This reaction yields (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone in high yields and is considered a mild and efficient method for the synthesis of the compound.
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWKIKUYOLHEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine hydrobromide; 95%](/img/structure/B6352068.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)
amine hydrobromide; 95%](/img/structure/B6352108.png)

